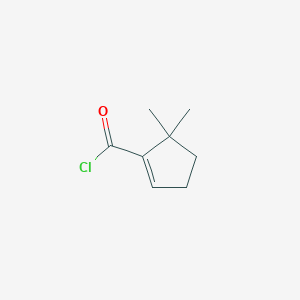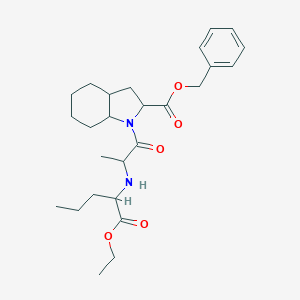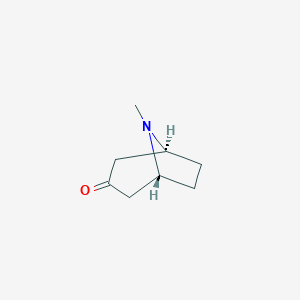![molecular formula C14H12N2 B130455 1-Benzylpyrrolo[2,3-b]pyridine CAS No. 152955-68-5](/img/structure/B130455.png)
1-Benzylpyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
1-Benzylpyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C14H12N2 . It has a molecular weight of 208.26 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Benzylpyrrolo[2,3-b]pyridine consists of a benzyl group attached to a pyrrolo[2,3-b]pyridine core . The InChI code for this compound is 1S/C14H12N2/c1-2-5-12(6-3-1)11-16-10-8-13-7-4-9-15-14(13)16/h1-10H,11H2 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Benzylpyrrolo[2,3-b]pyridine are not detailed in the literature, pyridine derivatives are generally less reactive in electrophilic aromatic substitution reactions due to the presence of an electronegative nitrogen atom . They are more prone to nucleophilic substitution .Physical And Chemical Properties Analysis
1-Benzylpyrrolo[2,3-b]pyridine is a solid at room temperature . It has a molecular weight of 208.26 .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics: FGFR Inhibition
1-Benzylpyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFRs are implicated in various types of cancers, including breast, lung, and prostate cancer. By inhibiting FGFRs, these compounds can prevent cancer cell proliferation, migration, and invasion, making them promising candidates for cancer therapy .
Alzheimer’s Disease: BACE1 Inhibition
Pyridine scaffolds, like 1-Benzylpyrrolo[2,3-b]pyridine , play a crucial role in the design of BACE1 inhibitors . BACE1 is an enzyme involved in the production of amyloid-beta peptides, which accumulate in the brains of Alzheimer’s patients. Inhibitors that can prevent this accumulation are potential treatments for Alzheimer’s disease .
Material Science: Molecular Synthesis
In material science, 1-Benzylpyrrolo[2,3-b]pyridine is used as a building block for synthesizing various complex molecules. Its structure is beneficial for creating compounds with specific properties, such as enhanced stability or conductivity .
Pharmaceutical Research: Drug Development
This compound is utilized in pharmaceutical research for the development of new drugs. Its molecular framework serves as a core structure upon which additional functional groups can be added to create drugs with desired effects .
Biotechnology: Enzyme Targeting
The derivatives of 1-Benzylpyrrolo[2,3-b]pyridine are explored in biotechnology for targeting specific enzymes or receptors. This precision targeting can lead to the development of more effective biotechnological tools and treatments .
Industrial Uses: Chemical Synthesis
1-Benzylpyrrolo[2,3-b]pyridine: finds its application in industrial chemical synthesis. It is involved in reactions that produce intermediates for further chemical processing, contributing to the manufacture of a wide range of industrial products .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 1-Benzylpyrrolo[2,3-b]pyridine are not outlined in the literature, research on pyridine derivatives is ongoing due to their potential pharmacological applications . For instance, some pyridine derivatives have shown potent activities against FGFR1, 2, and 3, suggesting potential for cancer therapy .
Wirkmechanismus
Target of Action
1-Benzylpyrrolo[2,3-b]pyridine is a compound that has been studied for its potential role in the inhibition of the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
It is believed to interact with its targets, such as fgfrs, by binding to the hinge region of the receptor . This binding could potentially inhibit the activation of the receptor, thereby preventing the downstream signaling pathways that lead to cell proliferation and other processes .
Biochemical Pathways
Upon binding to FGFRs, 1-Benzylpyrrolo[2,3-b]pyridine may inhibit the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting these pathways, 1-Benzylpyrrolo[2,3-b]pyridine could potentially prevent the abnormal cell proliferation seen in various types of cancers .
Pharmacokinetics
It is known that the compound has a molecular weight of 20826 .
Result of Action
It is believed that the compound’s interaction with fgfrs could potentially inhibit the receptor’s activation and prevent the downstream signaling pathways that lead to abnormal cell proliferation .
Action Environment
It is known that the compound is synthesized under specific conditions, such as temperature and solvent conditions
Eigenschaften
IUPAC Name |
1-benzylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-5-12(6-3-1)11-16-10-8-13-7-4-9-15-14(13)16/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKVSWIHRGBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572937 | |
| Record name | 1-Benzyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrolo[2,3-b]pyridine | |
CAS RN |
152955-68-5 | |
| Record name | 1-Benzyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B130372.png)










![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)

